Introduction: Defining N-(2,3-Dimethylphenyl)acetamide
Introduction: Defining N-(2,3-Dimethylphenyl)acetamide
An In-Depth Technical Guide to N-(2,3-Dimethylphenyl)acetamide (CAS: 134-98-5)
N-(2,3-Dimethylphenyl)acetamide, also known by synonyms such as 2',3'-Acetoxylidide and 2,3-Dimethylacetanilide, is an organic compound belonging to the amide functional class.[1][2] Its structure is characterized by an acetamide group attached to the nitrogen of a 2,3-dimethylaniline moiety.[1] This substitution pattern on the phenyl ring imparts specific chemical properties that make it a valuable intermediate in various chemical syntheses and a key reference standard in pharmaceutical analysis.[1] This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles and methodologies.
| Identifier | Value | Source |
| CAS Number | 134-98-5 | [2] |
| Molecular Formula | C₁₀H₁₃NO | [2] |
| Molecular Weight | 163.22 g/mol | [2][3] |
| IUPAC Name | N-(2,3-dimethylphenyl)acetamide | [4] |
| InChI Key | SRSHEJADOPNDDF-UHFFFAOYSA-N | [2][3] |
Section 1: Physicochemical and Structural Properties
The physical state of N-(2,3-Dimethylphenyl)acetamide is typically a solid at room temperature.[1] Its hydrophobic aromatic ring and two methyl groups lead to low solubility in water, while it exhibits moderate solubility in organic solvents.[1] The amide group introduces polarity and the potential for hydrogen bonding, influencing its crystal structure and intermolecular interactions.[1][5]
A study on its crystal structure revealed that molecules are linked into supramolecular chains through intermolecular N-H···O hydrogen bonds.[5]
Table of Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 135.5 °C | [6] |
| Boiling Point (Predicted) | 299.3 ± 9.0 °C at 760 mmHg | [6][7] |
| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [6][7] |
| Flash Point | 173.8 °C | [7] |
| LogP (Octanol/Water) | 2.911 (Crippen Calculated) | [3] |
| Water Solubility (log₁₀WS) | -2.81 (Crippen Calculated) | [3] |
Section 2: Synthesis and Purification
The most direct and common method for synthesizing N-(2,3-Dimethylphenyl)acetamide is the N-acetylation of 2,3-dimethylaniline.[8][9] This reaction involves the formation of an amide bond by reacting the primary amine with an acetylating agent. The choice of agent and reaction conditions is critical for achieving high yield and purity.
Causality of Reagent Selection:
-
Acetic Anhydride: A common, effective, and relatively inexpensive acetylating agent. The reaction produces the desired acetamide and acetic acid as a byproduct, which can be neutralized and removed during workup. It is often preferred for its ease of handling compared to acetyl chloride.[10]
-
Acetyl Chloride: A more reactive acetylating agent than acetic anhydride. Its reaction with the amine is rapid and exothermic, producing hydrochloric acid (HCl) as a byproduct.[9] This necessitates the use of a base (e.g., potassium carbonate, triethylamine) to neutralize the HCl, which would otherwise protonate the starting amine, rendering it unreactive.[9][11] Phase transfer catalysts can be employed to facilitate reactions in biphasic systems.[9]
The following diagram illustrates the fundamental synthesis pathway.
Caption: General synthesis via N-acetylation of 2,3-dimethylaniline.
Protocol 2.1: Laboratory Scale Synthesis
This protocol describes a robust method using acetic anhydride. It is designed to be self-validating through purification and melting point analysis.
Materials:
-
2,3-Dimethylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Sodium Acetate (Saturated Solution)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylaniline (0.1 mol).
-
Reagent Addition: In a fume hood, slowly add glacial acetic acid (30 mL) followed by the dropwise addition of acetic anhydride (0.11 mol). The addition should be controlled to manage the exothermic reaction.
-
Reaction: Heat the mixture to reflux using a heating mantle and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 400 mL of crushed ice and water with vigorous stirring. This hydrolyzes excess acetic anhydride and precipitates the crude product.[11]
-
Neutralization: To ensure complete precipitation and neutralize residual acid, slowly add a saturated solution of sodium acetate until the pH of the mixture is approximately 6-7.[11][12]
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove salts and water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Validation: Determine the melting point of the dried product. A sharp melting point close to the literature value (135.5 °C) indicates high purity.[6] Obtain an IR or NMR spectrum to confirm the structure.
Section 3: Analytical Characterization
Accurate identification and quantification of N-(2,3-Dimethylphenyl)acetamide are crucial, especially in pharmaceutical applications where it may be a process impurity.[13] A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra typically show a molecular ion peak (M+) corresponding to its molecular weight (m/z 163).[2] Fragmentation patterns can provide further structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive for structural elucidation. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the two methyl groups on the ring, the acetyl methyl group, and the N-H proton.[14][15]
-
Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretch (around 3300 cm⁻¹), the C=O (amide I) stretch (around 1660 cm⁻¹), and aromatic C-H and C=C stretches.
Chromatographic Analysis:
High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment and quantification due to its high resolution and sensitivity. A reverse-phase method is typically employed.
Caption: A typical workflow for the analysis of N-(2,3-Dimethylphenyl)acetamide by HPLC.
Protocol 3.1: HPLC Method for Purity Analysis
This protocol provides a starting point for the development of a validated HPLC method.[16]
Instrumentation & Reagents:
-
HPLC system with UV detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade (e.g., Milli-Q).
-
N-(2,3-Dimethylphenyl)acetamide reference standard.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | 60:40 Acetonitrile:Water (v/v) | Provides good retention and peak shape for this moderately polar analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 240 nm | Wavelength where the aromatic chromophore exhibits strong absorbance. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
Procedure:
-
Standard Preparation: Accurately prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile. Prepare working standards (e.g., 0.1 mg/mL) by diluting the stock with the mobile phase.
-
Sample Preparation: Prepare a sample solution at a similar concentration (e.g., 0.1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be < 2.0%.
-
Analysis: Inject the sample solution. Identify the N-(2,3-Dimethylphenyl)acetamide peak by comparing its retention time to that of the standard.
-
Quantification: Calculate the purity or concentration of the sample by comparing the peak area to that of the reference standard.
Section 4: Applications and Relevance
While not a final drug product itself, N-(2,3-Dimethylphenyl)acetamide and its isomers are significant in pharmaceutical development and organic synthesis.
-
Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules. The amide functionality can be further modified, or the aromatic ring can undergo additional substitutions.[1]
-
Reference Standard: In the synthesis of active pharmaceutical ingredients (APIs), related substances and impurities must be strictly controlled. N-(2,3-Dimethylphenyl)acetamide can serve as a characterized impurity or reference standard for analytical method development and validation, particularly for APIs derived from 2,3-dimethylaniline.[13][17] For example, while the 2,6-isomer is a known impurity of the local anesthetic Lidocaine, the 2,3-isomer serves as an important comparative standard for ensuring analytical specificity.[18][19]
Section 5: Safety and Handling
As a research chemical, N-(2,3-Dimethylphenyl)acetamide should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from closely related aromatic amides can be used to establish a conservative safety protocol.[20][21][22]
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[22]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[22][23]
-
Ingestion: May be harmful if swallowed.[20]
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[22]
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Wear safety glasses with side shields or goggles.[24]
-
Use a lab coat to prevent skin contact.
-
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[20][22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[21][22]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20]
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